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Compound of Interest

Compound Name: 2-Methyl(113C)prop-1-ene

Cat. No.: B1642356

Get Quote

In the landscape of modern chemical and pharmaceutical research, the ability to trace atomic

and molecular pathways is paramount. Stable isotope labeling is a cornerstone technique that

provides unparalleled insight into complex reaction mechanisms, metabolic pathways, and

quantitative analyses.[1] Among the array of available isotopic tracers, carbon-13 (13C) labeled

compounds are particularly valuable for their ability to elucidate the intricate choreography of

carbon frameworks in biological and chemical systems.[1]

This guide focuses on a specific, powerful tool in the chemist's arsenal: 2-Methyl(1-13C)prop-1-

ene. This molecule, a derivative of isobutylene, is strategically labeled at the C1 vinyl position.

While its physical properties are nearly identical to its unlabeled counterpart, the presence of

the 13C nucleus transforms it from a simple alkene into a sophisticated probe. Its primary utility

lies in the unambiguous elucidation of reaction mechanisms.[2] By tracking the position of the

heavy carbon atom through spectroscopic methods like Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS), researchers can definitively distinguish between competing

reaction pathways, confirm bond formations, and validate theoretical models.[2][3]

This document serves as a technical resource for researchers, scientists, and drug

development professionals, offering in-depth insights into the synthesis, characterization,

reactivity, and advanced applications of 2-Methyl(1-13C)prop-1-ene.
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Property Value Source

IUPAC Name 2-methyl(1-13C)prop-1-ene [2]

Molecular Formula 13C12C3H8 [2]

Molecular Weight 57.1 g/mol [2]

Boiling Point -6.9 °C (for unlabeled)

Melting Point -140 °C (for unlabeled)

CAS Number 115-11-7 (for unlabeled) [4]

Canonical SMILES CC(=[13CH2])C [2]

InChI Key
VQTUBCCKSQIDNK-

OUBTZVSYSA-N
[2]

Synthesis and Spectroscopic Characterization
The utility of an isotopically labeled compound is contingent on a reliable synthesis that places

the label in a known position and a robust set of analytical methods to confirm its incorporation

and purity.

Proposed Synthesis: A Wittig Approach
A logical and widely understood method for synthesizing 2-Methyl(1-13C)prop-1-ene is the

Wittig reaction. This approach offers high regioselectivity for the label's placement. The key is

to start with a 13C-labeled methyl precursor.

Preparation of the Ylide:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar),

combine [13C]methyl iodide with an equimolar amount of triphenylphosphine in anhydrous

toluene.

Heat the mixture to reflux for 2-4 hours to form the phosphonium salt,

[13C]methyltriphenylphosphonium iodide. Monitor by TLC until the starting material is

consumed.
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Cool the reaction to room temperature, collect the salt by filtration, wash with cold toluene,

and dry under vacuum.

Ylide Formation and Reaction:

Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to -78

°C in a dry ice/acetone bath.

Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic

orange-red color of the ylide persists.

Slowly add one equivalent of dry acetone to the ylide solution at -78 °C.

Workup and Isolation:

Allow the reaction to warm slowly to room temperature and stir for 12 hours.

The product, 2-Methyl(1-13C)prop-1-ene, is a volatile gas. The reaction vessel should be

connected to a cold trap (-78 °C or lower) to collect the product as it forms and evolves

from the reaction mixture.

The collected condensate can be further purified by fractional distillation if necessary.

Purity is typically assessed by Gas Chromatography (GC) and confirmed by NMR.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box,

style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"];

edge [penwidth=2, color="#4285F4"];

} caption [label="Synthesis workflow for 2-Methyl(1-13C)prop-1-ene.", fontname="Arial",

fontsize=12];

Spectroscopic Validation: The Isotopic Signature
Spectroscopy provides the definitive proof of successful isotopic labeling. The key differences

arise from the unique nuclear properties of 13C compared to 12C.

In an electron ionization mass spectrum, the molecular ion peak (M+) for the labeled compound

will appear at an m/z value that is one unit higher than that of the unlabeled isobutylene (56.1
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g/mol ). This provides a quick confirmation of overall isotopic incorporation.

NMR is the most powerful tool for confirming the precise location of the 13C label. Carbon-13

has a nuclear spin (I = ½), which leads to observable coupling with adjacent protons.[5]

1H NMR: The proton spectrum will show two distinct signals. The six protons of the two

equivalent methyl groups will appear as a singlet, unchanged from the unlabeled spectrum.

However, the two protons on the labeled carbon (=13CH2) will appear as a large doublet.

This splitting is caused by one-bond coupling to the 13C nucleus (a large ¹JC-H coupling

constant of ~150-160 Hz). The presence of this doublet is unambiguous proof of the label's

position.

13C NMR: In a standard proton-decoupled 13C NMR spectrum, three signals are expected.

[6] The signal corresponding to the C1 carbon (=13CH2) will be dramatically enhanced in

intensity due to the >98% enrichment. The other two signals (the quaternary C2 and the two

equivalent methyl carbons) will appear at their natural abundance intensity. This provides

definitive confirmation of the label's location and the compound's structure.
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Nucleus Position

Expected

Chemical Shift

(δ, ppm)

Multiplicity (1H

NMR)
Key Feature

1H =CH2 ~4.7 ppm
Doublet (¹JC-H ≈

156 Hz)

Splitting due to

coupling with

13C.

1H -(CH3)2 ~1.7 ppm Singlet
Unaffected by

labeling at C1.

13C C1 (=13CH2) ~110-115 ppm -

Signal is highly

intense due to

enrichment.[6]

13C C2 (=C(CH3)2) ~140-145 ppm -

Natural

abundance

signal.[6]

13C C3, C4 (-CH3) ~22-25 ppm -

Natural

abundance

signal.[6]

Chemical Reactivity and Mechanistic Elucidation
The true value of 2-Methyl(1-13C)prop-1-ene is realized when it is used as a mechanistic

probe. By following the 13C label from reactant to product, one can verify reaction pathways

with high fidelity.

Case Study 1: Electrophilic Addition of HBr
The reaction of isobutylene with hydrogen bromide (HBr) is a classic example of Markovnikov's

rule, which states that the proton adds to the carbon with more hydrogen atoms, leading to the

more stable carbocation intermediate.

Causality: The reaction proceeds via a tertiary carbocation because it is stabilized by

hyperconjugation from the adjacent methyl groups. Using the 13C labeled starting material

allows for direct observation of the bond formations predicted by this mechanism.
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Bubble 2-Methyl(1-13C)prop-1-ene gas through a solution of HBr in a non-nucleophilic

solvent (e.g., acetic acid or CH2Cl2) at 0 °C.

Allow the reaction to proceed for 30 minutes.

Quench the reaction with a cold, saturated sodium bicarbonate solution to neutralize excess

acid.

Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and

carefully remove the solvent.

Analyze the resulting product, 2-bromo-2-methylpropane, by 1H and 13C NMR.

Expected Outcome: The 13C NMR of the product will show a strong, enriched signal for the

methyl carbon that was originally the =13CH2 group. This confirms that the bromine atom

added to the C2 position and the proton added to the 13C-labeled C1 position, validating the

formation of the tertiary carbocation intermediate.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box,

style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"];

edge [penwidth=2, color="#4285F4", fontname="Arial", fontsize=10];

} caption [label="Electrophilic addition of HBr showing the 13C label's path.", fontname="Arial",

fontsize=12];

Case Study 2: Cationic Polymerization
The polymerization of isobutylene to produce polyisobutylene (butyl rubber) is an industrially

significant process that proceeds via a cationic mechanism.[2] Understanding the intricate

steps of initiation, propagation, and termination is crucial for controlling the polymer's

properties.

Trustworthiness of Protocol: Using 2-Methyl(1-13C)prop-1-ene as a comonomer (mixed with

unlabeled isobutylene) in a polymerization reaction creates a self-validating system. The

location and distribution of the 13C label in the final polymer, as determined by 13C NMR,

provide direct evidence of the propagation mechanism and can reveal the frequency of

chain-transfer events.[2]
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In a glovebox, charge a dry reaction vessel with a solvent such as dichloromethane and cool

to -80 °C.

Add a known ratio of unlabeled isobutylene and 2-Methyl(1-13C)prop-1-ene.

Initiate the polymerization by adding a Lewis acid catalyst, such as boron trifluoride (BF3),

complexed with a proton source (e.g., water).

After the desired time, terminate the reaction by adding cold methanol.

Precipitate the polymer by pouring the solution into a large volume of ethanol.

Collect the polyisobutylene, dry it under vacuum, and analyze its microstructure using high-

resolution 13C NMR.

Click to download full resolution via product page

Applications in Drug Development and
Metabolomics
The principles of using 2-Methyl(1-13C)prop-1-ene to trace carbon pathways extend directly to

the pharmaceutical sciences. Stable isotope labeling is a critical technology for modern drug

development.[7]

ADME Studies
ADME studies—which investigate a drug's Absorption, Distribution, Metabolism, and Excretion

—are essential for understanding its pharmacokinetic profile.[3][7] By synthesizing a drug

candidate with a 13C label in a metabolically stable position, researchers can:

Trace Metabolites: Use LC-MS to detect the parent drug and all of its metabolites, which will

all carry the unique isotopic signature.

Quantify Exposure: Accurately measure the concentration of the drug and its metabolites in

various biological matrices like plasma and urine.
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Elucidate Metabolic Pathways: The structure of the isolated metabolites, identified by MS

and NMR, reveals how the body processes the drug, helping to identify potential safety

liabilities.

Isotope Dilution Mass Spectrometry
In bioanalysis, a 13C-labeled version of a drug is the "gold standard" for use as an internal

standard (IS) for quantitative LC-MS assays.[8]

The Principle: A known amount of the 13C-labeled drug is spiked into a biological sample

(e.g., blood plasma) before processing. This IS is chemically identical to the unlabeled drug

(the analyte) and therefore experiences the exact same losses during sample extraction and

the same ionization effects (suppression or enhancement) in the mass spectrometer source.

The Advantage: The mass spectrometer can distinguish between the analyte and the IS

based on their mass difference. By measuring the ratio of the analyte's signal to the IS's

signal, an extremely accurate and precise quantification of the drug can be achieved, as any

experimental variability is canceled out.[8]

Click to download full resolution via product page

Safety and Handling
While the isotopic label does not alter the chemical hazards, 2-Methylprop-1-ene (isobutylene)

is a flammable gas and requires appropriate handling.

Flammability: It forms explosive mixtures with air and is highly flammable. All sources of

ignition must be avoided.[9]

Handling: It is shipped as a liquefied gas under pressure. Contact with the liquid can cause

frostbite.[10][11] Work should be conducted in a well-ventilated fume hood with appropriate

personal protective equipment (gloves, safety glasses).

Storage: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials

such as oxidizing agents.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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